molecular formula C25H17Cl2N3OS2 B2845307 2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole CAS No. 338750-00-8

2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole

Katalognummer B2845307
CAS-Nummer: 338750-00-8
Molekulargewicht: 510.45
InChI-Schlüssel: IERWIHPIECCROT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole is a useful research compound. Its molecular formula is C25H17Cl2N3OS2 and its molecular weight is 510.45. The purity is usually 95%.
BenchChem offers high-quality 2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Evaluation

The research on 1,3,4-oxadiazole derivatives, including compounds structurally similar to 2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole, focuses on the systematic synthesis of these compounds. A precursor such as 4-chlorophenoxyacetic acid is often used in the synthesis process, leading to various derivatives with potential antibacterial properties against both gram-negative and gram-positive bacteria. These compounds have also been evaluated for their enzyme inhibitory potential, with some showing moderate inhibition of enzymes like α-chymotrypsin. The molecular docking studies with proteins like α-chymotrypsin help identify the active binding sites correlating with bioactivity data, suggesting that modifications on the oxadiazole moiety could lead to compounds with significant antibacterial activity and moderate anti-enzymatic potential, along with lower cytotoxicity (Siddiqui et al., 2014).

Antimicrobial Activity and Cytotoxicity

Another strand of research on oxadiazole derivatives has explored their antimicrobial activities against a range of bacterial strains and their cytotoxic effects. The synthesized compounds, through nucleophilic substitution reactions, have been screened for their antimicrobial activities, showing high inhibitory activity against certain pathogens like Pseudomonas aeruginosa and Candida albicans. The cytotoxicity assessments of these compounds reveal varied effects on cell viability, providing insights into their safety profiles and potential therapeutic applications (Kaplancıklı et al., 2012).

Heterocyclic Compounds as Potential Therapeutic Agents

Research on oxadiazoles has also delved into their role as heterocyclic compounds, particularly as dipeptidyl peptidase-IV inhibitors, which are crucial in managing type 2 diabetes mellitus. The incorporation of oxadiazole rings in the pharmacophore has been shown to enhance ligand binding due to their exceptional hydrogen bond acceptor properties. This suggests that molecules containing oxadiazole rings could offer novel approaches to diabetes treatment, not only in controlling glycemic levels but also in preventing complications associated with the disease (Mohammad et al., 2022).

Eigenschaften

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17Cl2N3OS2/c26-19-12-11-18(20(27)13-19)15-32-25-30-29-22(31-25)14-21-23(16-7-3-1-4-8-16)28-24(33-21)17-9-5-2-6-10-17/h1-13H,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERWIHPIECCROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=C3)CC4=NN=C(O4)SCC5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17Cl2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.